molecular formula C22H17FN2O5 B1183666 WZFTUHXVMMWYQJ-PZNXAURZSA-N

WZFTUHXVMMWYQJ-PZNXAURZSA-N

Cat. No.: B1183666
M. Wt: 408.385
InChI Key: WZFTUHXVMMWYQJ-PZNXAURZSA-N
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Description

The compound corresponding to the InChIKey WZFTUHXVMMWYQJ-PZNXAURZSA-N is identified as N-(5-(Benzo[d][1,3]dioxol-5-yl-methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide (designated as 6m in synthetic studies). This molecule belongs to a class of hybrid heterocyclic compounds featuring a thiazolidinone core fused with quinazolinone and benzodioxole moieties. Its synthesis involves multi-step reactions, including condensation of substituted benzaldehydes with thiazolidinone precursors, followed by coupling with quinazolinone derivatives .

Key structural attributes include:

  • Thiazolidinone ring: Imparts electron-deficient properties, enhancing reactivity in biological systems.
  • Benzodioxole substituent: Enhances lipophilicity and metabolic stability.
  • Quinazolinone-thioacetamide linkage: Contributes to hydrogen-bonding interactions with biological targets.

Properties

Molecular Formula

C22H17FN2O5

Molecular Weight

408.385

InChI

InChI=1S/C22H17FN2O5/c23-12-2-1-3-13(8-12)24-20(26)18-16-6-7-22(30-16)10-25(21(27)19(18)22)14-4-5-15-17(9-14)29-11-28-15/h1-9,16,18-19H,10-11H2,(H,24,26)/t16-,18?,19?,22-/m1/s1

InChI Key

WZFTUHXVMMWYQJ-PZNXAURZSA-N

SMILES

C1C23C=CC(O2)C(C3C(=O)N1C4=CC5=C(C=C4)OCO5)C(=O)NC6=CC(=CC=C6)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations

Compound ID Core Structure R-Group (Substituent) Key Functional Groups
6m Thiazolidinone Benzo[d][1,3]dioxol-5-yl-methylene Benzodioxole, Thioacetamide
6n Thiazolidinone 4-Hydroxy-3-methoxybenzylidene Methoxy, Hydroxyl
6o Thiazolidinone Phenylallylidene Phenyl, Allyl

Key Observations :

  • 6m ’s benzodioxole group provides superior π-π stacking interactions compared to 6n ’s methoxy-hydroxyl group, which favors hydrogen bonding .
  • 6o ’s phenylallylidene substituent introduces steric bulk, reducing binding affinity to enzymatic pockets .

Physicochemical Properties

Property 6m 6n 6o
Molecular Weight 567.62 g/mol 569.64 g/mol 549.61 g/mol
LogP (Predicted) 3.8 2.9 4.1
Solubility (DMSO) 12 mg/mL 18 mg/mL 8 mg/mL
Melting Point 218–220°C 205–207°C 230–232°C

Key Observations :

  • 6n exhibits higher aqueous solubility due to its polar hydroxyl group, whereas 6m and 6o are more lipophilic .
  • The higher melting point of 6o correlates with its rigid phenylallylidene structure .

Key Observations :

  • 6m demonstrates 2–5× greater potency against MCF-7 cells compared to 6n and 6o , attributed to its benzodioxole group’s enhanced interaction with hydrophobic kinase domains .
  • 6n ’s moderate activity suggests that polar substituents may reduce membrane permeability despite favorable solubility .

Mechanistic Insights and Research Findings

  • 6m inhibits EGFR kinase by occupying the ATP-binding pocket, as confirmed by molecular docking studies. The benzodioxole group forms critical van der Waals contacts with Leu694 and Val702 residues .
  • 6n ’s hydroxyl group participates in hydrogen bonding with Thr766, but its lower lipophilicity limits cellular uptake .
  • 6o ’s phenylallylidene group causes steric clashes with Met769, reducing binding efficiency .

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